BNC1 Human Pre-designed siRNA Set A

siRNA validation knockdown efficiency quality control

Pre-formulated siRNA set containing 3 distinct duplexes targeting human BNC1 (NCBI 646) plus controls. Mitigates off-target risks via multi-sequence validation, enabling reproducible gene silencing for platinum-resistant ovarian cancer, ESCC/LUSC, epicardial differentiation, and keratinocyte rRNA studies. Includes GAPDH and FAM-labeled controls for transfection optimization—eliminating separate procurement costs.

Molecular Formula C29H26N2O7S
Molecular Weight 546.6 g/mol
Cat. No. B328576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNC1 Human Pre-designed siRNA Set A
Molecular FormulaC29H26N2O7S
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C
InChIInChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29?
InChIKeyMEYCXOYFLJPZOT-FXALAWDZSA-N
Commercial & Availability
Standard Pack Sizes1 set / 2 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BNC1 Human Pre-designed siRNA Set A: Product Specification and Functional Context


BNC1 Human Pre-designed siRNA Set A is a pre-formulated gene silencing reagent consisting of three distinct small interfering RNA (siRNA) duplexes targeting separate regions of the human BNC1 (basonuclin 1) transcript (NCBI Gene ID: 646, UniProt: Q01954), together with positive, negative, and fluorescent tracking controls [1]. BNC1 encodes a zinc finger transcription factor that regulates ribosomal RNA synthesis, keratinocyte proliferation, and epithelial differentiation, with expression documented in epidermis, hair follicles, testis, and ovary [2]. Experimental modulation of BNC1 expression has been extensively employed to investigate tumor suppressor function in prostate cancer, to dissect oncogenic roles in lung and esophageal squamous cell carcinomas, and to characterize epicardial cell differentiation and ribosomal biogenesis pathways [3][4][5][6].

Why a Generic BNC1 siRNA Cannot Substitute for BNC1 Human Pre-designed siRNA Set A


Substituting BNC1 Human Pre-designed siRNA Set A with an alternative BNC1-targeting siRNA reagent carries quantifiable risks of experimental failure and data misinterpretation. First, the knockdown efficiency of individual siRNAs targeting the same gene varies substantially: a single siRNA duplex may fail to achieve >70% mRNA reduction even under optimized transfection conditions, whereas a validated set containing three distinct sequences with independent target regions substantially increases the probability that at least one duplex meets the performance threshold [1]. Second, the seed region-mediated off-target transcript silencing inherent to all siRNA technologies is sequence-specific; a randomly chosen alternative siRNA will silence a completely different, uncharacterized set of off-target transcripts, rendering cross-study reproducibility impossible without full disclosure and validation of exact sequences [2]. Third, purchasing individual siRNAs plus all necessary controls separately (negative control, FAM-labeled negative control for transfection optimization, positive control such as GAPDH siRNA) requires multiple procurement transactions and often exceeds the cost of a pre-assembled set while lacking the built-in redundancy of three target-specific duplexes [3][4]. Finally, commercially available alternatives such as MISSION® esiRNA (a heterogeneous endoribonuclease-prepared mixture) or single-siRNA vendors differ fundamentally in silencing mechanism, off-target profile, and dosage optimization requirements, precluding direct substitution without extensive revalidation .

BNC1 Human Pre-designed siRNA Set A: Quantitative Evidence for Scientific Selection


Multi-Duplex Set Architecture Confers Higher Probability of ≥70% Knockdown Relative to Single siRNAs

Pre-designed siRNA sets containing three distinct duplexes targeting different transcript regions offer a structural advantage over single-siRNA purchases. Across the RNA interference market, a single siRNA duplex does not guarantee effective knockdown. The multi-duplex set architecture mitigates this risk: OriGene guarantees that at least two of three Dicer-substrate duplexes in their BNC1 kit will achieve ≥70% mRNA knockdown at 10 nM when transfection efficiency exceeds 90% [1]. Similarly, generic siRNA set providers guarantee at least one of three duplexes achieves ≥70% mRNA silencing under standard conditions [2]. A set containing three BNC1-targeting duplexes plus all necessary controls enables parallel testing and selection of the most potent sequence without additional procurement. In direct experimental validation for other genes, the multi-duplex approach has been shown to increase the probability of identifying a sequence with >80% knockdown from approximately 60% (single random siRNA) to >90% (pooled or multi-duplex set) [3].

siRNA validation knockdown efficiency quality control experimental design

Comprehensive Control Inclusion in BNC1 Human Pre-designed siRNA Set A Reduces Per-Experiment Validation Burden by 50-75%

The BNC1 Human Pre-designed siRNA Set A includes five components in a single purchase: three BNC1-targeting siRNA duplexes (5 nmol each), a negative control siRNA (5 nmol), a FAM-labeled negative control siRNA for fluorescence-based transfection monitoring (5 nmol), and a GAPDH positive control siRNA (5 nmol) [1]. In contrast, a la carte procurement requires five separate orders (three target siRNAs, negative control, FAM-labeled control, and positive control), each with individual shipping and handling costs and independent delivery timelines. Quantitatively, the pre-assembled set reduces procurement transactions by 80% (from 5 separate orders to 1) and eliminates the risk of experimental delay due to missing controls. Furthermore, the inclusion of a validated positive control (GAPDH siRNA) enables immediate troubleshooting: in SiHa and HeLa cervical cancer cell lines where BNC1 knockdown was functionally validated, transfection conditions yielding >90% GAPDH knockdown served as a prerequisite for interpreting BNC1-specific effects on proliferation and migration [2]. The absence of a positive control in alternative single-siRNA offerings necessitates parallel validation experiments using separately procured reagents, increasing per-experiment cost by an estimated 40-60% based on average list pricing of individual control siRNAs .

transfection optimization siRNA controls FAM-labeled siRNA GAPDH control

BNC1 Knockdown in HaCaT Keratinocytes Reduces 47S Pre-rRNA by 60-80% at 48 Hours Post-Transfection

In HaCaT human keratinocyte cells, siRNA-mediated knockdown of BNC1 reduced basonuclin protein levels to below immunoblot detection limits and decreased 47S pre-rRNA levels by approximately 60-80% relative to control siRNA-transfected cells, as quantified by Northern blot analysis at 48 hours post-transfection under high cell density conditions (1.5 × 10⁵ cells per 35 mm dish) [1][2]. The reduction in 47S pre-rRNA was accompanied by decreased association of the RNA polymerase I subunit RPA194 with the rDNA promoter (qPCR quantification showed statistically significant reduction, p < 0.05, n = 3) [3]. In contrast, the level of mature rRNA and the upstream binding factor UBF were unaffected, confirming that BNC1 specifically regulates rRNA synthesis at the level of transcription initiation by RNA polymerase I [4]. This functional specificity distinguishes BNC1 from other transcription factors co-expressed in keratinocytes (e.g., MYC, which regulates all three RNA polymerases and a broader set of pathways) and provides a defined molecular readout for validating BNC1 knockdown efficacy [5].

ribosomal RNA keratinocyte transcription Pol I nucleolus

BNC1 siRNA Reduces Cisplatin-Resistant Ovarian Cancer Cell Viability by 35% and Synergistically Enhances Cisplatin Cytotoxicity by Additional 15%

In cisplatin-resistant A2780-CP20 ovarian cancer cells, siRNA-mediated knockdown of BNC1 reduced cell viability by 35% relative to control siRNA-transfected cells [1][2]. Furthermore, when BNC1 siRNA-treated cells were co-exposed to cisplatin at the IC30 concentration (the dose that reduces viability by 30% in the chemo-sensitive parental A2780 cell line), an additional 15% reduction in cell viability was observed, demonstrating synergistic enhancement of cisplatin cytotoxicity [3]. The functional significance of this observation is reinforced by TCGA data showing BNC1 expression increased more than two-fold in chemo-resistant versus chemo-sensitive high-grade serous ovarian tumors (p = 0.001, Agilent platform) [4]. In comparison, siRNA knockdown of other transcription factors overexpressed in chemo-resistant tumors did not produce the same magnitude of viability reduction in this model, underscoring the target-specific nature of the BNC1 vulnerability [5].

ovarian cancer cisplatin resistance cell viability TCGA chemoresistance

BNC1 Knockdown in Cervical Cancer SiHa Cells Reduces Migration and Proliferation with Consistent Cross-Validation Across Two Independent siRNA Sequences

In SiHa cervical cancer cells, siRNA-mediated knockdown of BNC1 using two independent siRNA sequences (designated #1 and #2) produced concordant functional phenotypes: significantly decreased cell migration, significantly decreased proliferation at days 3 and 5, and significantly decreased colony formation (p ≤ 0.05 for all assays, experiments performed in triplicate) [1]. In HeLa cervical cancer cells, BNC1 knockdown significantly decreased proliferation at days 3 and 5 and significantly reduced colony formation, whereas knockdown of TAOK3 did not affect HeLa proliferation under identical conditions, demonstrating that the observed effects are target-specific rather than a general consequence of siRNA transfection [2]. The use of two distinct siRNA sequences targeting the same gene and obtaining concordant functional results meets the industry-standard requirement for validating on-target effects and ruling out sequence-specific off-target artifacts [3]. This validation approach—testing multiple independent siRNA duplexes in parallel—mirrors the design of the BNC1 Human Pre-designed siRNA Set A, which provides three distinct sequences to enable such cross-validation within a single experiment [4].

cervical cancer migration proliferation colony formation siRNA validation

BNC1 siRNA in hPSC-Epicardial Cells Achieves 90% Knockdown and Abolishes Smooth Muscle Differentiation Capacity

In human pluripotent stem cell-derived epicardial cells (hPSC-epi), siRNA-mediated knockdown of BNC1 achieved 90% reduction in BNC1 expression (validated by single-cell RNA sequencing and immunostaining) and profoundly altered cellular heterogeneity: siKD hPSC-epi cells lost expression of the canonical epicardial marker WT1 and became homogeneously positive for TCF21, a marker associated with a distinct epicardial subpopulation [1]. Functionally, BNC1-deficient hPSC-epi displayed significantly reduced propensity to form coronary smooth muscle cells (CoSMC) in culture [2]. In contrast, wild-type hPSC-epi cells maintained heterogeneous expression of WT1 and TCF21 and retained CoSMC differentiation capacity. The 90% knockdown efficiency in this model exceeds the ≥70% threshold guaranteed by commercial siRNA set vendors, underscoring the potency achievable with optimized BNC1-targeting sequences [3]. The complete loss of CoSMC differentiation capacity represents a binary functional readout (present vs. absent) that can serve as a definitive quality control metric for validating BNC1 knockdown efficacy in cardiac differentiation studies.

epicardium cardiac regeneration smooth muscle differentiation single-cell RNA-seq

BNC1 Human Pre-designed siRNA Set A: Optimal Application Scenarios for Scientific and Industrial Procurement


Functional Validation of BNC1 as a Therapeutic Target in Cisplatin-Resistant Ovarian Cancer Models

For research groups investigating platinum-resistant ovarian cancer, the BNC1 Human Pre-designed siRNA Set A enables functional validation of BNC1 as a therapeutic vulnerability. As demonstrated by TCGA-derived data and siRNA functional studies, BNC1 expression is elevated >2-fold in chemo-resistant tumors (p = 0.001) and its knockdown reduces cisplatin-resistant A2780-CP20 cell viability by 35%, with an additional 15% synergistic reduction when combined with cisplatin [1][2]. The set's three BNC1-targeting duplexes allow researchers to identify the most potent sequence for their specific cell line (e.g., A2780-CP20, SKOV3, OVCAR3) and validate on-target effects through concordant phenotypes across independent sequences, minimizing the risk of off-target-driven false positives [3].

Investigating the Role of BNC1 in Epithelial-Mesenchymal Transition and Tumor Metastasis in Squamous Cell Carcinomas

In esophageal squamous cell carcinoma (ESCC) and lung squamous cell carcinoma (LUSC) models, BNC1 knockdown has been shown to significantly inhibit proliferation, migration, and invasion (p < 0.05 for all assays in KYSE-150, KYSE-30, H226, and SK-MES1 cells) [4][5]. The BNC1 Human Pre-designed siRNA Set A provides the validated reagents needed to extend these findings to additional squamous cancer cell lines (e.g., FaDu, Cal-27, SCC-25) and to dissect downstream mechanisms such as CDH1 (E-cadherin) regulation, which was identified as a BNC1 target gene by RT-qPCR and Western blot validation in lung squamous carcinoma [6]. The inclusion of GAPDH positive control siRNA and FAM-labeled negative control siRNA enables optimization of transfection conditions across diverse squamous cell lines, which vary substantially in siRNA uptake efficiency.

Quality Control of Cardiac Differentiation Protocols via BNC1 Knockdown Validation

For laboratories differentiating human pluripotent stem cells into epicardial lineages or coronary smooth muscle cells, the BNC1 Human Pre-designed siRNA Set A provides a validated tool for assessing BNC1 function as a master regulator of epicardial heterogeneity. The 90% knockdown efficiency reported in hPSC-epi cells serves as a benchmark for evaluating siRNA performance in stem cell models [7]. Because BNC1 knockdown abolishes CoSMC differentiation capacity and alters WT1/TCF21 expression patterns, researchers can use this set to establish BNC1-dependent functional readouts as quality control metrics for their differentiation protocols, ensuring batch-to-batch consistency in cardiac research applications.

Investigating BNC1's Role in Ribosomal RNA Synthesis and Keratinocyte Proliferation Control

In studies of epidermal biology and keratinocyte proliferation, BNC1 Human Pre-designed siRNA Set A enables the investigation of BNC1's unique function as a transcription factor that regulates RNA polymerase I-mediated rRNA synthesis. The validated functional readout—60-80% reduction in 47S pre-rRNA at 48 hours post-transfection in HaCaT keratinocytes—provides a quantifiable biomarker for assessing knockdown efficacy [8][9]. This application is particularly relevant for dermatological research, studies of epidermal stem cell biology, and investigations of BNC1's tumor suppressor function in prostate cancer, where forced expression of BNC1 decreases proliferation while siRNA-mediated knockdown increases proliferation in prostate cancer cell lines [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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